

6-Bromo-2-fluoro-3-methoxyphenylboronic acid solubility

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Compound of Interest

Compound Name:	6-Bromo-2-fluoro-3-methoxyphenylboronic acid
Cat. No.:	B1521939

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An In-depth Technical Guide to the Solubility of **6-Bromo-2-fluoro-3-methoxyphenylboronic acid**

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of **6-bromo-2-fluoro-3-methoxyphenylboronic acid** (CAS: 871126-17-9). While specific quantitative solubility data for this compound is not extensively published, this document leverages established principles of physical organic chemistry and proven methodologies to empower researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of boronic acid solubility, provide detailed, field-tested experimental protocols for its determination, and offer insights into data interpretation and safe handling. This guide is designed to be a practical resource for characterizing this and other novel substituted arylboronic acids, which are critical building blocks in modern synthetic and medicinal chemistry.^{[1][2]}

Section 1: Compound Overview

6-Bromo-2-fluoro-3-methoxyphenylboronic acid is a polysubstituted arylboronic acid. Such compounds are of high interest in pharmaceutical and materials science research, primarily for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.^[3] This reaction is a cornerstone of modern drug discovery for its ability to efficiently form carbon-carbon bonds.^[1] Understanding the solubility of this reagent is paramount for

optimizing reaction conditions, developing purification strategies, and ensuring process scalability.

1.1 Physicochemical Properties

Property	Value	Source
CAS Number	871126-17-9	[4] [5]
Molecular Formula	C ₇ H ₇ BBrFO ₃	[4] [5]
Molecular Weight	248.84 g/mol	[4] [5]
Appearance	White to off-white solid	General observation

1.2 Chemical Structure

The unique arrangement of bromo, fluoro, and methoxy substituents on the phenyl ring dictates the compound's electronic properties, reactivity, and, critically, its solubility.

Caption: Structure of **6-Bromo-2-fluoro-3-methoxyphenylboronic acid**.

Section 2: Theoretical Principles of Solubility

The solubility of arylboronic acids is a complex interplay of intermolecular forces and chemical equilibria. Unlike simple organic molecules, their behavior in solution is governed by several competing factors.

2.1 Influence of Substituents and Solvent Polarity

The solubility of a solute in a solvent is dictated by the principle "like dissolves like." The polarity of **6-bromo-2-fluoro-3-methoxyphenylboronic acid** is complex:

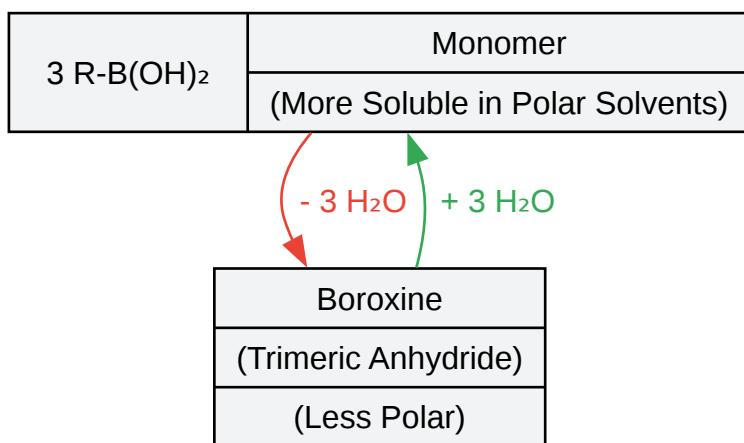
- -B(OH)₂ (Boronic Acid): A polar, hydrophilic group capable of hydrogen bonding as both a donor and acceptor.
- -OCH₃ (Methoxy): A moderately polar group, capable of acting as a hydrogen bond acceptor.
- -F (Fluoro): An electronegative, polar group.

- -Br (Bromo): A polarizable but relatively hydrophobic group.
- Phenyl Ring: A nonpolar, hydrophobic core.

Generally, phenylboronic acids exhibit good solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and very low solubility in nonpolar hydrocarbons.^{[6][7]} The esterification of the boronic acid moiety typically enhances its solubility in organic solvents.^{[7][8]}

2.2 The Boronic Acid-Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.^{[9][10]} This equilibrium is highly dependent on the solvent, concentration, and temperature.^[11]



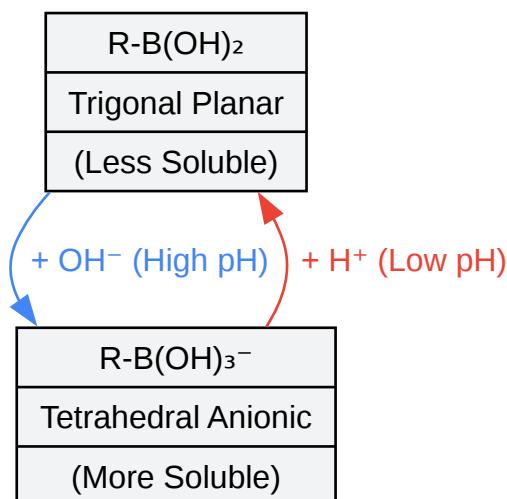
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Caption: Reversible equilibrium between a boronic acid and its boroxine.

The formation of the less polar boroxine can significantly decrease the compound's overall solubility, particularly in polar solvents. This is a critical reason why characterizing boronic acids can be challenging; one may be measuring the solubility of an equilibrium mixture rather than a single species.^{[10][11]}

2.3 Aqueous Solubility and the Influence of pH

In aqueous media, the Lewis acidic nature of the boron atom dominates the compound's behavior.^{[1][3]} The sp^2 -hybridized boron atom has a vacant p-orbital, allowing it to accept a hydroxide ion from water. This converts the neutral, trigonal planar boronic acid into a more soluble, anionic, tetrahedral boronate species.^[1]



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Caption: pH-dependent equilibrium of boronic acids in aqueous solution.

The pK_a for this equilibrium is typically around 9 for simple phenylboronic acids but is influenced by the electronic nature of the ring substituents.^[1] Electron-withdrawing groups, such as fluorine and bromine, will decrease the pK_a , making the compound more acidic and enhancing its solubility at lower pH values. Conversely, electron-donating groups increase the pK_a .^[1] The solubility of boronic acids can also be dramatically increased by the addition of polyols, such as mannitol, which form stable, more soluble cyclic boronate esters.^[12]

Section 3: Experimental Protocols for Solubility Determination

Given the lack of published data, an experimental approach is necessary. The following protocols are robust, validated methods for determining solubility.

3.1 Protocol: Dynamic (Synthetic) Method for Organic Solvents

This method is ideal for generating a solubility-temperature profile and is widely cited for boronic acids.^{[6][7][11]} It relies on visually or instrumentally identifying the temperature at which a known concentration of solute completely dissolves upon controlled heating.

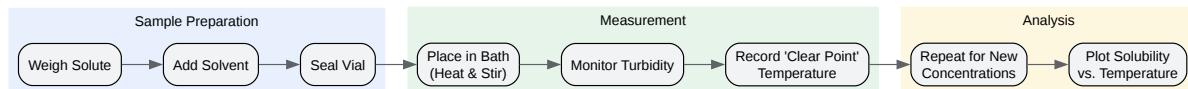
Causality Behind the Method:

- Known Concentration: By starting with a precise mass of solute and volume of solvent, each dissolution point directly corresponds to a solubility data point (e.g., g/100 mL) at that specific temperature.
- Slow, Controlled Heating: A slow temperature ramp (e.g., 0.5 °C/min) is crucial to avoid overshooting the true dissolution temperature and to allow the system to maintain thermal equilibrium.
- Vigorous Stirring: Constant agitation ensures the entire sample experiences a uniform temperature and prevents localized supersaturation, ensuring the dissolution point is sharp and reproducible.

Step-by-Step Methodology:

- Preparation: Accurately weigh approximately 10-20 mg of **6-bromo-2-fluoro-3-methoxyphenylboronic acid** into a 4 mL glass vial.
- Solvent Addition: Using a calibrated micropipette, add a precise volume (e.g., 1.00 mL) of the desired organic solvent.
- Sealing: Securely cap the vial to prevent solvent evaporation during heating.
- Setup: Place the vial in a temperature-controlled heating block equipped with a magnetic stirrer. A device with a light source and a photodetector (turbidimeter) is ideal, but visual inspection against a dark background can also be effective.
- Heating and Observation: Begin stirring vigorously and start heating the sample at a controlled rate (e.g., 0.5-1.0 °C per minute).
- Record Dissolution Point: Record the temperature at which the last solid particles disappear. This is the "clear point" or solubility temperature for that specific concentration.

- Data Generation: Repeat steps 1-6 with varying amounts of solute or solvent to generate multiple data points. Plot solubility (concentration) versus temperature to construct the solubility curve.



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Caption: Experimental workflow for the dynamic solubility determination method.

3.2 Protocol: Isothermal Shake-Flask Method

This is a classic equilibrium solubility method. It determines the solubility at a specific, constant temperature.

Step-by-Step Methodology:

- Preparation: Add an excess amount of **6-bromo-2-fluoro-3-methoxyphenylboronic acid** to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample.
- Sampling: Carefully withdraw a known volume of the clear supernatant.
- Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method.

- Quantification: Determine the concentration of the diluted sample using a pre-validated analytical method (see Protocol 3.3).
- Calculation: Back-calculate the original concentration in the supernatant to determine the solubility at that temperature.

3.3 Analytical Quantification via UV-Vis Spectroscopy

For the shake-flask method, a reliable way to measure the concentration of the dissolved compound is required. While techniques like HPLC can be complicated by the lability of boronic acids, UV-Vis spectroscopy offers a straightforward alternative, provided the compound has a suitable chromophore (the substituted phenyl ring).[13]

Step-by-Step Methodology:

- Determine λ_{max} : Prepare a dilute solution of the compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_{max}).
- Prepare Standards: Create a series of standard solutions of known concentrations covering the expected solubility range.
- Generate Calibration Curve: Measure the absorbance of each standard solution at the predetermined λ_{max} . Plot Absorbance vs. Concentration. This should yield a linear relationship according to the Beer-Lambert law.
- Measure Sample: Measure the absorbance of the diluted supernatant from the shake-flask experiment (Protocol 3.2, step 5).
- Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample, and subsequently, the solubility in the original saturated solution.

Section 4: Data Presentation

Quantitative solubility data should be presented clearly and concisely.

Table for Dynamic Method Data (Example)

Concentration (mg/mL)	Clear Point Temperature (°C)	Solvent
10.2	28.5	Acetone
21.5	45.1	Acetone
30.8	62.3	Acetone

Table for Shake-Flask Method Data (Example)

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)
Tetrahydrofuran	25.0	Experimental Value	Calculated Value
Toluene	25.0	Experimental Value	Calculated Value
Water (pH 7.4)	25.0	Experimental Value	Calculated Value

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that proper handling is crucial for both personnel safety and maintaining the integrity of the compound.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[14][15]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes.[16]
- Storage: Arylboronic acids can be sensitive to moisture and air, which can promote decomposition pathways like protodeboronation.[8][17] Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

Section 6: Conclusion

6-Bromo-2-fluoro-3-methoxyphenylboronic acid is a valuable synthetic intermediate whose utility is directly linked to its solubility characteristics. While direct solubility data is sparse, this guide provides the theoretical foundation and practical, validated protocols necessary for its comprehensive characterization. By understanding the interplay of substituents, solvent polarity, pH, and the inherent acid-boroxine equilibrium, researchers can effectively measure and leverage the solubility of this compound. The dynamic and shake-flask methods, coupled with straightforward UV-Vis analysis, offer a robust strategy to generate the critical data needed to accelerate research and development in the chemical and pharmaceutical sciences.

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